Eptifibatide Acetate
Eptifibatide Acetate
Eptifibatide, like other antagonists of platelet receptor GP IIb/IIIa, functions by blocking the binding of the adhesive proteins fibrinogen and von Willebrand factor to GP IIb/IIIa on the surface of activated platelets. It is a potent antithrombotic because the binding of these proteins to GP IIb/IIIa is the event that precipitates platelet aggregation and subsequent arterial thrombus formation. Eptifibatide is a highly specific antagonist of the GP IIb/IIIa receptor. The drug dose-dependently inhibits ex vivo platelet aggregation in patients with ACS and inhibits fibrinogen binding to adenosine diphosphate (ADP)-activated platelets, as shown in healthy volunteers and patients undergoing PCI. Pharmacologic evaluations of eptifibatide in animal models and in humans have demonstrated a rapid onset of action, short plasma half-life, and rapid clearance from plasma. The lack of immune response to eptifibatide indicates its repeat use is highly unlikely to be compromised by adverse reactions due to antibody response.
Brand Name:
Vulcanchem
CAS No.:
148031-34-9
VCID:
VC0116739
InChI:
InChI=1S/C35H49N11O9S2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39)
SMILES:
C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N
Molecular Formula:
C35H49N11O9S2
Molecular Weight:
832 g/mol
Eptifibatide Acetate
CAS No.: 148031-34-9
Main Products
VCID: VC0116739
Molecular Formula: C35H49N11O9S2
Molecular Weight: 832 g/mol
CAS No. | 148031-34-9 |
---|---|
Product Name | Eptifibatide Acetate |
Molecular Formula | C35H49N11O9S2 |
Molecular Weight | 832 g/mol |
IUPAC Name | 2-[20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid |
Standard InChI | InChI=1S/C35H49N11O9S2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39) |
Standard InChIKey | CZKPOZZJODAYPZ-UHFFFAOYSA-N |
SMILES | C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N |
Canonical SMILES | C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N |
Description | Eptifibatide, like other antagonists of platelet receptor GP IIb/IIIa, functions by blocking the binding of the adhesive proteins fibrinogen and von Willebrand factor to GP IIb/IIIa on the surface of activated platelets. It is a potent antithrombotic because the binding of these proteins to GP IIb/IIIa is the event that precipitates platelet aggregation and subsequent arterial thrombus formation. Eptifibatide is a highly specific antagonist of the GP IIb/IIIa receptor. The drug dose-dependently inhibits ex vivo platelet aggregation in patients with ACS and inhibits fibrinogen binding to adenosine diphosphate (ADP)-activated platelets, as shown in healthy volunteers and patients undergoing PCI. Pharmacologic evaluations of eptifibatide in animal models and in humans have demonstrated a rapid onset of action, short plasma half-life, and rapid clearance from plasma. The lack of immune response to eptifibatide indicates its repeat use is highly unlikely to be compromised by adverse reactions due to antibody response. |
Related CAS | 188627-80-7 |
Sequence | CXGDWPC |
Shelf Life | Commercially available eptifibatide injection has an expiration date of 24 months following the date of manufacture when stored as directed. The injection may be transferred to room temperature storage (15-30 °C) for a period not to exceed 2 months. When stored at room temperature, the injection container should be marked to indicate that any unused vials should be discarded after 2 months or by the manufacturer's labeled expiration date (whichever comes first). The manufacturer states that vials of the injection that have been left unrefrigerated only for a brief period (i.e., the vial is still cool to the touch) may be returned to refrigeration without the need to alter the expiration date. Stable under recommended storage conditions. /Eptifibatide acetate/ |
Solubility | In water, 1108 mg/L at 25 °C (est) |
Synonyms | Eptifitide; Integrilin (TN); Eptifibatide (INN) |
Vapor Pressure | 1.78X10-40 mm Hg at 25 °C (est) |
Reference | 1: Shemirani H, Khosravi A, Eghbal A, Amirpour A, Roghani F, Hashemi-Jazi SM, Pourmoghaddas A, Heidari R, Sajjadieh A, Sadeghi N, Sanei H. Comparing efficacy of receiving different dosages of eptifibatide in bleeding after percutaneous coronary intervention in patients with myocardial infarction. ARYA Atheroscler. 2019 Jul;15(4):185-191. doi: 10.22122/arya.v15i4.1668. PubMed PMID: 31819752; PubMed Central PMCID: PMC6884730. 2: Marian MJ, Abu Daya H, Chatterjee A, Al Solaiman F, Sasse MF, Fonbah WS, Workman RW, Johnson BE, Carlson SE, Brott BC, Prabhu SD, Leesar MA. Effects of Crushed Ticagrelor Versus Eptifibatide Bolus Plus Clopidogrel in Troponin-Negative Acute Coronary Syndrome Patients Undergoing Percutaneous Coronary Intervention: A Randomized Clinical Trial. J Am Heart Assoc. 2019 Dec 3;8(23):e012844. doi: 10.1161/JAHA.119.012844. Epub 2019 Nov 26. PubMed PMID: 31766977; PubMed Central PMCID: PMC6912971. 3: Berthelsen RE, Ostrowski SR, Bestle MH, Johansson PI. Co-administration of iloprost and eptifibatide in septic shock (CO-ILEPSS)-a randomised, controlled, double-blind investigator-initiated trial investigating safety and efficacy. Crit Care. 2019 Sep 5;23(1):301. doi: 10.1186/s13054-019-2573-8. PubMed PMID: 31488213; PubMed Central PMCID: PMC6727583. 4: Bardania H, Shojaosadati SA, Kobarfard F, Morshedi D, Aliakbari F, Tahoori MT, Roshani E. RGD-Modified Nano-Liposomes Encapsulated Eptifibatide with Proper Hemocompatibility and Cytotoxicity Effect. Iran J Biotechnol. 2019 Apr 20;17(2):e2008. doi: 10.21859/ijb.2008. eCollection 2019 Apr. PubMed PMID: 31457055; PubMed Central PMCID: PMC6697844. 5: Ghazal A, Shemirani H, Amirpour A, Kermani-Alghoraishi M. The effect of intracoronary versus intralesional injection of eptifibatide on myocardial perfusion outcomes during primary percutaneous coronary intervention in acute ST-segment elevation myocardial infarction; A randomized clinical trial study. ARYA Atheroscler. 2019 Mar;15(2):67-73. doi: 10.22122/arya.v15i2.1485. PubMed PMID: 31440288; PubMed Central PMCID: PMC6679655. 6: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK543162/ PubMed PMID: 31260228. 7: Liu L, Ding Y, Jiao Z, Wu M, Li C, Liu J, Liu C, Hu Y, Li Q, Zhang H. Clinical Evaluation of the Tolerability, Pharmacokinetics, and Inhibition of Platelet Aggregation of Eptifibatide in Healthy Chinese Subjects. Clin Pharmacol Drug Dev. 2019 Jun 13. doi: 10.1002/cpdd.717. [Epub ahead of print] PubMed PMID: 31197974. 8: Bansal AB, Sattar Y, Jamil RT. Eptifibatide. 2019 Aug 4. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2019 Jan-. Available from http://www.ncbi.nlm.nih.gov/books/NBK541066/ PubMed PMID: 31082110. 9: Elzanfaly ES, Amer EAE, Galal SAE, Zaazaa HE. Validated High Performance Liquid Chromatographic Method for Stability Study of Eptifibatide. J Chromatogr Sci. 2019 Jul 1;57(6):541-551. doi: 10.1093/chromsci/bmz026. PubMed PMID: 31004428. 10: Anderson GL, Osborn JL, Nei SD, Bell MR, Barsness GW, Mara KC, Ou NN. Comparison of In-Hospital Bleeding and Cardiovascular Events with High-Dose Bolus Tirofiban and Shortened Infusion to Short-Duration Eptifibatide as Adjunctive Therapy for Percutaneous Coronary Intervention. Am J Cardiol. 2019 Jan 1;123(1):44-49. doi: 10.1016/j.amjcard.2018.09.029. Epub 2018 Sep 26. PubMed PMID: 30539747. |
PubChem Compound | 123610 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume